2-Cyclopropylethanamine hydrochloride
Description
2-Cyclopropylethanamine hydrochloride (CAS 89381-08-8) is an organic compound featuring a cyclopropane ring attached to an ethanamine backbone, with a hydrochloride salt formation. Its molecular formula is C₅H₁₁N·HCl, yielding a molecular weight of 121.61 g/mol. This compound is primarily utilized in pharmaceutical research and organic synthesis, as evidenced by its role in coupling reactions with reagents like CDI (1,1'-carbonyldiimidazole) in dimethylformamide (DMF) . Limited toxicological data are available, necessitating cautious handling .
Properties
IUPAC Name |
2-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c6-4-3-5-1-2-5;/h5H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCWNJLKUBDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620040 | |
| Record name | 2-Cyclopropylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89381-08-8 | |
| Record name | 2-Cyclopropylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopropylethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-cyclopropylethanamine hydrochloride typically involves the reaction of cyclopropylethylamine with hydrochloric acid. The process can be summarized in the following steps:
Cyclopropylethylamine Synthesis: Cyclopropylethylamine is synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.
Hydrochloride Formation: The synthesized cyclopropylethylamine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the use of high-purity reagents, precise temperature control, and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Cyclopropylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-cyclopropylethanamine hydrochloride and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|---|
| This compound | 89381-08-8 | C₅H₁₁N·HCl | 121.61 | Cyclopropane-ethylamine backbone |
| 2-Cyclobutyl-1-phenylethanamine HCl | 2197062-46-5 | C₁₂H₁₇N·HCl | 211.73 | Cyclobutane ring, phenyl substituent |
| Tranylcypromine hydrochloride | 61-81-4 | C₉H₁₁N·HCl | 169.65 | 2-Phenylcyclopropylamine (aromatic substitution) |
| [1-(propan-2-yl)cyclopropyl]methanamine HCl | 1255717-88-4 | C₇H₁₄N·HCl | 148.46 | Isopropyl-substituted cyclopropane |
| trans-2-Methylcyclopropanamine HCl | 97291-62-8 | C₄H₉N·HCl | 107.59 | Methyl group on cyclopropane |
Key Observations :
- Ring Size : Cyclopropane (3-membered ring) vs. cyclobutane (4-membered) alters strain and stability. Cyclopropane derivatives are typically more reactive due to higher angular strain .
- Substituents : The phenyl group in tranylcypromine enhances lipophilicity, favoring CNS penetration, while alkyl groups (e.g., isopropyl, methyl) modulate solubility and steric effects .
Biological Activity
2-Cyclopropylethanamine hydrochloride, a compound with the molecular formula C₆H₁₄ClN, has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article synthesizes current findings regarding its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to an ethylamine backbone. Its hydrochloride salt form enhances solubility and stability, which are critical for biological applications. The compound's molecular weight is approximately 135.64 g/mol, making it suitable for various pharmacological contexts.
While detailed mechanisms of action for this compound remain underexplored, preliminary studies suggest its potential influence on neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. These interactions may indicate a role in mood regulation and anxiety reduction .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Serotonin System Interaction : Similar compounds have been shown to affect serotonin pathways, suggesting that 2-cyclopropylethanamine may modulate mood and anxiety disorders.
- Dopaminergic Effects : The structural similarities with known dopaminergic agents hint at possible applications in treating conditions like depression or schizophrenia .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study found that compounds similar to this compound demonstrated significant antipsychotic drug-like activity in amphetamine-induced hyperactivity models . This suggests that further investigation into its efficacy in psychotropic applications could be beneficial.
- Another research highlighted the compound's potential for influencing neurotransmitter systems, which could lead to therapeutic applications in mood disorders.
Synthesis and Availability
The synthesis of this compound can be achieved through various chemical pathways, emphasizing its accessibility for research purposes. The compound is primarily available in its hydrochloride form, which facilitates its use in biological assays and pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
